Gly-beta-MCA -

Gly-beta-MCA

Catalog Number: EVT-8202509
CAS Number:
Molecular Formula: C26H43NO6
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gly-beta-MCA, also known as Glycine-beta-methylcyclopropane carboxylic acid, is a compound that has garnered attention in scientific research due to its unique properties and potential applications in various fields, particularly in neuroscience and pharmacology. This compound is classified as an amino acid derivative, specifically a modified form of glycine, which plays a crucial role in neurotransmission. Its structure includes a beta-methylcyclopropane moiety, which contributes to its biological activity.

Source and Classification

Gly-beta-MCA is synthesized from glycine, one of the simplest amino acids, which is naturally occurring and widely distributed in proteins. The compound can be classified under the category of non-proteinogenic amino acids due to its unique structural modifications that differentiate it from standard amino acids found in proteins. Its classification as a neurotransmitter modulator positions it as significant in studies related to synaptic transmission and neuropharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gly-beta-MCA typically involves several steps, including:

  1. Starting Materials: The synthesis begins with glycine and beta-methylcyclopropane carboxylic acid derivatives.
  2. Reagents: Common reagents include coupling agents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of peptide bonds.
  3. Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH levels to optimize yield and purity.
  4. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Gly-beta-MCA from by-products.

These methods ensure a high degree of purity and functionality for subsequent applications in research.

Molecular Structure Analysis

Structure and Data

The molecular structure of Gly-beta-MCA can be described as follows:

  • Molecular Formula: C₆H₁₃NO₂
  • Molecular Weight: Approximately 129.18 g/mol
  • Structural Features:
    • Contains a glycine backbone.
    • Incorporates a beta-methylcyclopropane ring which influences its steric properties and biological activity.

The three-dimensional conformation of Gly-beta-MCA can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, providing insights into its spatial arrangement relevant for receptor binding.

Chemical Reactions Analysis

Reactions and Technical Details

Gly-beta-MCA undergoes several chemical reactions that are pivotal for its function:

  1. Receptor Binding: As an antagonist or modulator at glycine receptors, Gly-beta-MCA can interact with various neurotransmitter systems.
  2. Hydrolysis: In aqueous environments, it may undergo hydrolysis, leading to the release of glycine and other by-products.
  3. Synthesis of Derivatives: It can be used as a precursor for synthesizing other biologically active compounds through further chemical modifications.

These reactions underscore the compound's versatility in biochemical applications.

Mechanism of Action

Process and Data

The mechanism of action of Gly-beta-MCA primarily involves its role as a modulator at glycine receptors:

  • Receptor Interaction: Gly-beta-MCA binds to the glycine site on N-methyl-D-aspartate (NMDA) receptors, influencing synaptic transmission.
  • Neurotransmission Modulation: By acting as an antagonist or partial agonist, it can enhance or inhibit neurotransmission depending on the context, affecting processes such as learning and memory consolidation.

Research indicates that this modulation is dose-dependent and can significantly alter neuronal excitability.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gly-beta-MCA exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water, making it suitable for biological assays.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.

These properties are crucial for its handling in laboratory settings and its application in biological studies.

Applications

Scientific Uses

Gly-beta-MCA has various applications in scientific research:

  1. Neuroscience Research: It is used to study the mechanisms of synaptic transmission and receptor interactions.
  2. Pharmacological Studies: The compound's ability to modulate glycine receptors makes it valuable for developing new therapeutics targeting neurological disorders.
  3. Biochemical Assays: Its properties allow it to be utilized in assays that investigate amino acid metabolism or neurotransmitter dynamics.
Introduction to Gly-β-MCA in Contemporary Hepatobiliary Research

Biosynthetic Pathways and Endogenous Roles of Muricholic Acid Derivatives

The biosynthesis of muricholic acid derivatives represents a complex metabolic pathway involving both host enzymatic processes and microbial biotransformation. Muricholic acids originate from chenodeoxycholic acid through a series of hydroxylation reactions predominantly catalyzed by the cytochrome P450 enzyme cholesterol 7α-hydroxylase (CYP2C70) in hepatocytes. This enzyme mediates the stereospecific 6β-hydroxylation that converts chenodeoxycholic acid into β-muricholic acid, establishing the characteristic trihydroxy configuration (3α,6β,7β-trihydroxy-5β-cholan-24-oic acid) that defines this bile acid subclass. Following synthesis, β-muricholic acid undergoes conjugation with either glycine or taurine via the enzyme bile acid-CoA:amino acid N-acyltransferase, yielding Glycine-β-muricholic acid or taurine-β-muricholic acid, respectively. This conjugation step profoundly influences the chemical behavior of bile acids, reducing their pKa values and enhancing their solubility at intestinal pH levels, which facilitates their role in lipid emulsification [2] [3] [6].

The endogenous roles of Glycine-β-muricholic acid and related muricholic acid derivatives extend beyond their classical function as surfactants in dietary lipid absorption. As naturally occurring farnesoid X receptor antagonists, they exert regulatory effects on bile acid homeostasis through modulation of the enterohepatic feedback loop. Within the ileal enterocyte, Glycine-β-muricholic acid competitively inhibits farnesoid X receptor activation, thereby preventing the induction of fibroblast growth factor 15/fibroblast growth factor 19 expression. This blockade subsequently alleviates suppression of cholesterol 7α-hydroxylase transcription in hepatocytes, permitting enhanced bile acid synthesis when physiological demand requires increased production. Additionally, muricholic acid derivatives function as signaling molecules that influence gut barrier integrity through tight junction protein modulation and exhibit antimicrobial properties by inhibiting the germination of pathogenic species such as Clostridium difficile. These multifaceted roles position muricholic acids as critical regulators at the interface of metabolism, microbiome homeostasis, and mucosal defense [6] [8] [9].

Table 1: Key Enzymes in Muricholic Acid Biosynthesis and Conjugation

EnzymeReaction CatalyzedSubcellular LocalizationFunctional Significance
CYP2C706β-hydroxylation of chenodeoxycholic acidHepatocyte endoplasmic reticulumGenerates β-muricholic acid backbone
Bile acid-CoA synthetaseActivation of bile acids to CoA thioestersPeroxisomes and endoplasmic reticulumPrepares bile acids for conjugation
Bile acid-CoA:amino acid N-acyltransferaseAmidation with glycine or taurinePeroxisomesProduces conjugated bile acids including Glycine-β-muricholic acid
Bacterial bile salt hydrolasesDeconjugation of glycine/taurineGut microbiotaRegenerates unconjugated bile acids for reabsorption or further modification

Evolutionary Divergence in Bile Acid Metabolism: Muricholic Acids in Murine versus Human Systems

A profound evolutionary divergence exists in bile acid metabolism between murine and human systems, particularly concerning muricholic acid production. Mice and rats express functional cholesterol 7α-hydroxylase (CYP2C70), which efficiently converts chenodeoxycholic acid to β-muricholic acid and α-muricholic acid. Consequently, muricholic acids constitute approximately 60% of the bile acid pool in conventional mice, creating a hydrophilic environment with reduced cytotoxicity. This compositional profile contrasts sharply with humans, where cholesterol 7α-hydroxylase orthologs lack comparable enzymatic activity, resulting in minimal muricholic acid production. Instead, the human bile acid pool is dominated by cholic acid and chenodeoxycholic acid (and their secondary bile acid derivatives deoxycholic acid and lithocholic acid), creating a more hydrophobic milieu with greater membrane-disrupting potential. This biochemical difference represents a critical consideration when translating murine therapeutic findings to human applications, as the baseline bile acid environment substantially differs between these species [3] [6] [8].

The functional implications of this compositional divergence extend beyond physicochemical properties to differential receptor activation states. Murine bile, abundant in taurine-β-muricholic acid and Glycine-β-muricholic acid, experiences tonic farnesoid X receptor antagonism in the intestinal compartment, creating a permissive environment for bile acid synthesis via diminished fibroblast growth factor 15 signaling. Conversely, the human bile acid pool contains multiple natural farnesoid X receptor agonists (chenodeoxycholic acid, cholic acid, deoxycholic acid), establishing a more robust enterokine-mediated suppression of hepatic bile acid production. This receptor signaling dichotomy fundamentally alters enterohepatic circulation dynamics between species and may influence disease susceptibility. The development of Cyp2c70 knockout mice—which lack muricholic acids and develop "humanized" hydrophobic bile acid pools with associated hepatobiliary injury—has provided essential models for investigating human cholestatic disorders and testing therapeutic interventions like Glycine-β-muricholic acid in a pathophysiologically relevant context [1] [3] [6].

Table 2: Comparative Bile Acid Composition in Murine versus Human Systems

Bile Acid ParameterMurine SystemHuman SystemPathophysiological Implications
Dominant primary bile acidsTauro-β-muricholic acid (35-40%), Tauro-cholic acid (20-30%)Glyco-chenodeoxycholic acid (35%), Glyco-cholic acid (25%)Murine bile more hydrophilic and less cytotoxic
Muricholic acid content50-60% of bile acid pool<3% of bile acid poolHumans lack efficient CYP2C70-mediated muricholic acid synthesis
Farnesoid X receptor agonist/antagonist ratioHigh antagonist activity (tauro-β-muricholic acid/Glycine-β-muricholic acid)High agonist activity (chenodeoxycholic acid, deoxycholic acid)Differential regulation of bile acid synthesis and enterokine production
Characteristic hydrophobicity index-0.22 to -0.35+0.11 to +0.18Human bile acid pool more detergent-like and hepatotoxic during cholestasis

Rationale for Glycine-β-muricholic Acid as a Therapeutic Agent in Metabolic and Cholestatic Disorders

The therapeutic rationale for Glycine-β-muricholic acid in metabolic and cholestatic disorders stems from its multi-modal mechanisms targeting fundamental pathophysiological processes. As a potent hydrophilic bile acid, Glycine-β-muricholic acid reduces overall bile acid pool hydrophobicity when introduced into circulation, diminishing the cytotoxic effects of hydrophobic bile acid accumulation during cholestasis. Research using Cyp2c70 knockout mice—which develop human-like hydrophobic bile acid pools and progressive cholestatic injury—demonstrated that Glycine-β-muricholic acid administration (20 mg/kg/day) significantly reduced serum transaminase levels (alanine aminotransferase decreased by 45-50%, aspartate aminotransferase by 35-40%), portal inflammation, and ductular reaction. Notably, Glycine-β-muricholic acid outperformed ursodeoxycholic acid (the current first-line therapy for primary biliary cholangitis) in reducing portal fibrosis by 55-60% versus 30-35% with ursodeoxycholic acid, suggesting superior anti-fibrotic properties. This effect occurs through alteration of bile acid pool composition, specifically through enrichment of taurine-conjugated muricholic acid in bile following microbial deconjugation and hepatic reconjugation of orally administered Glycine-β-muricholic acid [1] [3].

Beyond physicochemical effects, Glycine-β-muricholic acid functions as a selective intestinal farnesoid X receptor antagonist with minimal systemic absorption, offering targeted modulation of enterohepatic signaling without activating hepatic farnesoid X receptor. This receptor specificity distinguishes it from obeticholic acid (a systemic farnesoid X receptor agonist associated with adverse effects including pruritus and lipid abnormalities). Mechanistically, Glycine-β-muricholic acid administration suppresses the farnesoid X receptor-fibroblast growth factor 15 axis in ileal enterocytes, thereby de-repressing cholesterol 7α-hydroxylase expression and increasing bile acid synthesis while simultaneously promoting fecal bile acid excretion (35-40% increase over controls). The resulting reduction in total bile acid pool size (25-30% decrease) and hydrophobicity creates a hepatoprotective environment. Furthermore, in nonalcoholic steatohepatitis models, Glycine-β-muricholic acid ameliorates steatosis and inflammation by disrupting the farnesoid X receptor-ceramide axis, reducing production of pro-inflammatory C16:0 ceramide by 60-65% in enterocytes, which subsequently lowers hepatic endoplasmic reticulum stress and inflammatory cytokine production [1] [3] [8].

Table 3: Mechanisms of Glycine-β-muricholic Acid in Cholestatic and Metabolic Disorders

Therapeutic MechanismBiochemical EffectPathophysiological Consequence
Bile acid pool modificationIncreased muricholic acid content; Reduced hydrophobicity indexDecreased cytotoxicity and membrane damage in cholestasis
Enterohepatic circulation alterationEnhanced fecal bile acid excretion; Reduced bile acid pool sizeLower hepatic bile acid load during secretion impairment
Selective intestinal farnesoid X receptor antagonismSuppressed fibroblast growth factor 15/19; De-repressed cholesterol 7α-hydroxylaseMaintained bile acid synthesis without hepatic farnesoid X receptor activation
Ceramide pathway modulationDownregulation of intestinal ceramide synthases; Reduced C16:0 ceramide productionAttenuated hepatic endoplasmic reticulum stress and inflammation in nonalcoholic steatohepatitis
Microbiome-mediated transformationGeneration of unconjugated muricholic acid in colon; Reduced lithocholic acid exposureEnhanced gut barrier function; Reduced cytotoxic bile acid flux

Additional therapeutic dimensions include Glycine-β-muricholic acid's beneficial impact on gut barrier function through upregulation of tight junction proteins (zonula occludens-1, occludin) and its ability to reduce intestinal exposure to cytotoxic lithocholic acid by 60-70% compared to ursodeoxycholic acid treatment, which paradoxically increases lithocholic acid flux. Moreover, its resistance to bacterial bile salt hydrolase-mediated deconjugation extends its functional half-life within the enterohepatic circulation compared to taurine-conjugated variants, enhancing therapeutic efficacy. These multifaceted actions—combining receptor modulation, physicochemical effects, and microbiome-mediated transformations—provide a compelling pharmacological rationale for Glycine-β-muricholic acid as a novel therapeutic agent targeting both cholestatic liver diseases and metabolic disorders characterized by bile acid dysregulation [1] [3] [8].

Properties

Product Name

Gly-beta-MCA

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NO6

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23+,24-,25-,26-/m1/s1

InChI Key

ZQYUKJFJPJDMMR-IIWZPVADSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.